molecular formula C14H17NO3S B3016862 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1428357-09-8

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B3016862
CAS RN: 1428357-09-8
M. Wt: 279.35
InChI Key: ZDZHZJIGYUFBBF-UHFFFAOYSA-N
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Description

The compound "2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide" is a multifaceted molecule that incorporates structural motifs from furan and thiophene, which are heterocyclic compounds, as well as an acetamide group. This molecule is of interest due to the presence of these heterocycles, which are commonly found in various biologically active compounds and materials with unique electronic properties.

Synthesis Analysis

The synthesis of related N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been reported using a one-pot three-component synthesis. This method involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions for 110-120 minutes. The process is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions .

Molecular Structure Analysis

The molecular structure of a related compound, N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide, has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, HRMS, and X-ray analyses . These techniques are crucial for confirming the structure of such complex molecules and are likely applicable to the analysis of "2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide" as well.

Chemical Reactions Analysis

An interesting chemical reaction involving a related compound, the Betti reaction, has been observed to lead to the formation of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide. Additionally, a secondary carbo-Piancatelli rearrangement was reported, which resulted in the formation of a new cyclopenta[b]naphtho[1,2-d]furan derivative. The mechanism of this transformation has been a subject of discussion . Such reactions highlight the reactivity of furan-containing acetamides and their potential to undergo unexpected transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these properties would include solubility in various solvents, melting and boiling points, and stability under different conditions. The presence of heteroatoms in the furan and thiophene rings would influence the electronic properties of the molecule, potentially making it useful in electronic applications.

Scientific Research Applications

Heteroaromatic Synthesis

  • Heteroaromatic compounds like furan-2-ylmethyl and thien-2-ylmethyl are utilized in decarboxylative Claisen rearrangement reactions. These compounds, including derivatives of thiophene and furan, are involved in producing 2,3-disubstituted heteroaromatic products, showcasing their utility in complex organic syntheses (Craig et al., 2005).

Antifungal Applications

  • Research on derivatives of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide, closely related to the queried compound, demonstrated significant antifungal effects against various fungi species. This underlines the potential use of similar compounds in developing new antifungal agents (Kaplancıklı et al., 2013).

Solar Cell Enhancement

  • Phenothiazine derivatives with furan and thiophene linkers, structurally related to the compound , have been used in dye-sensitized solar cells. These compounds, particularly those with furan linkers, showed enhanced solar energy-to-electricity conversion efficiency, indicating potential applications in renewable energy technologies (Kim et al., 2011).

Electrochemical Applications

  • A study involving poly(2-(thiophen-2-yl)furan) revealed enhanced capacitance properties, suggesting applications in supercapacitors and energy storage technologies. This indicates the potential utility of furan and thiophene derivatives in electrochemical applications (Mo et al., 2015).

Polymer Synthesis

  • Novel polymers with thiophenylanilino and furanylanilino backbones, which are structurally related to the queried compound, have been synthesized. These polymers, with various functionalized phenyl side groups, have potential applications in material science, particularly in the development of electroactive films (Baldwin et al., 2008).

properties

IUPAC Name

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-2-17-11-14(16)15(8-12-5-6-18-10-12)9-13-4-3-7-19-13/h3-7,10H,2,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHZJIGYUFBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(CC1=COC=C1)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

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